(R)-N-((R)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide
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Overview
Description
®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a unique structure combining adamantane, naphthalene, and phosphanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps. One common method involves the reaction of racemic 1-(1-naphthyl)ethylamine with D-(-)-tartaric acid as a chiral resolving agent . The reaction is carried out in a solution of alcohol and water at room temperature or under heating conditions to generate the enantiomer salt. The enantiomer salt is then separated based on its solubility, followed by alkalization and dissociation to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives, while reduction could produce various hydrocarbon derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide is used as a chiral ligand in asymmetric synthesis. Its unique structure allows it to induce chirality in various reactions, leading to the formation of enantiomerically pure products.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it useful in studying metalloenzymes.
Medicine
In medicine, the compound is being investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of ®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with enzymes or other proteins. This interaction can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(Naphthalen-1-yl)ethanol
- 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone
- Naphthalene-substituted aromatic esters
Uniqueness
What sets ®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide apart from similar compounds is its combination of adamantane, naphthalene, and phosphanyl groups. This unique structure provides it with distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C41H52NOPS |
---|---|
Molecular Weight |
637.9 g/mol |
IUPAC Name |
N-[(R)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C41H52NOPS/c1-39(2,3)45(43)42-38(35-13-8-10-33-9-4-5-11-34(33)35)36-12-6-7-14-37(36)44(40-21-27-15-28(22-40)17-29(16-27)23-40)41-24-30-18-31(25-41)20-32(19-30)26-41/h4-14,27-32,38,42H,15-26H2,1-3H3/t27?,28?,29?,30?,31?,32?,38-,40?,41?,44?,45?/m1/s1 |
InChI Key |
XYWHJFIKUZQJHZ-ABGZRASLSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)N[C@@H](C1=CC=CC=C1P(C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6)C8=CC=CC9=CC=CC=C98 |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC=CC=C1P(C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6)C8=CC=CC9=CC=CC=C98 |
Origin of Product |
United States |
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